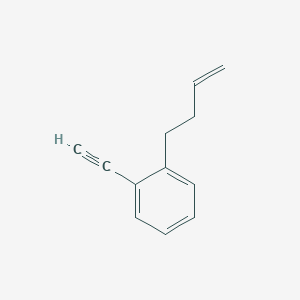![molecular formula C17H11NS3 B14261173 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine CAS No. 162050-67-1](/img/structure/B14261173.png)
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine typically involves the use of thiophene derivatives and pyridine as starting materials. One common method is the multicomponent Chichibabin pyridine synthesis reaction, which involves the condensation of thiophene derivatives with pyridine under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Aplicaciones Científicas De Investigación
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, it binds selectively to metal ions such as iron (III), leading to changes in its photophysical properties . This binding can be studied using computational and experimental methods to understand the underlying molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: This compound has a similar structure but includes a nitrile group instead of a pyridine ring.
Thiophene-2-boronic acid pinacol ester: This compound includes a boronic acid ester group and is used in similar applications.
Uniqueness
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is unique due to its combination of multiple thiophene rings and a pyridine ring, which imparts distinct photophysical properties and makes it suitable for specific applications such as fluorescent sensing and organic electronics.
Propiedades
Número CAS |
162050-67-1 |
|---|---|
Fórmula molecular |
C17H11NS3 |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C17H11NS3/c1-2-14(19-11-1)15-5-6-17(21-15)16-4-3-13(20-16)12-7-9-18-10-8-12/h1-11H |
Clave InChI |
XVBCAVZPTZRZRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
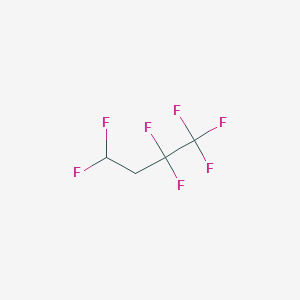
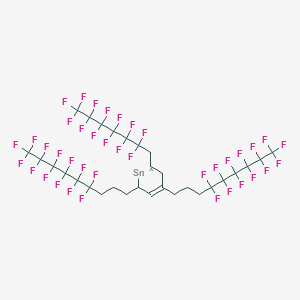
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
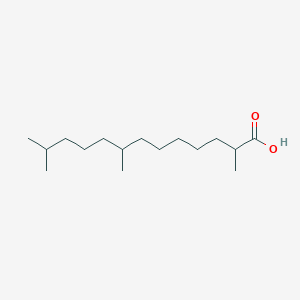
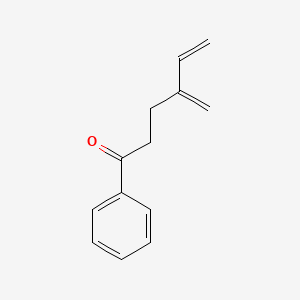
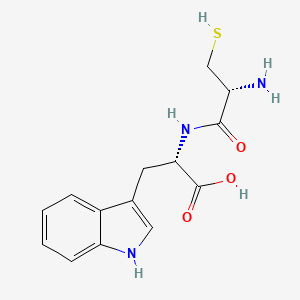

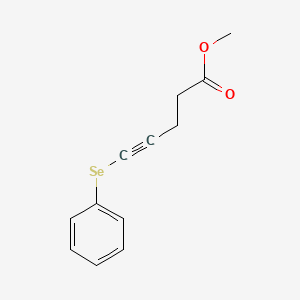
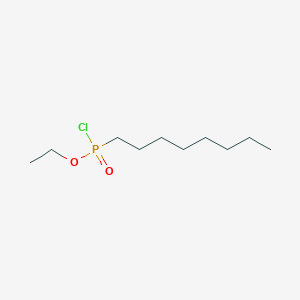
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
